N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry . The structure of this compound includes a pyridine ring fused with an oxazole ring, which is further substituted with carbamoyl and carboxamide groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of pyridine derivatives to form the fused oxazole ring . This can be done using dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides with reagents like phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with appropriate pyridine precursors . Industrial production methods typically employ these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oxazole or pyridine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . Its unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . This inhibition can result in the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds such as 2-(4’-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine and 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones . These compounds share the oxazole-pyridine scaffold but differ in their substituents and biological activities . The unique combination of carbamoyl and carboxamide groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-8-7-12(13-9(2)20-23-16(13)18-8)15(22)19-11-5-3-10(4-6-11)14(17)21/h3-7H,1-2H3,(H2,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJNLYUZQSAVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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